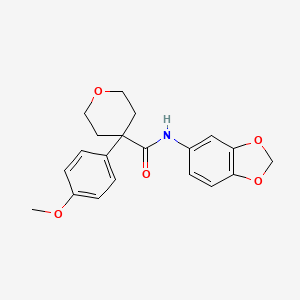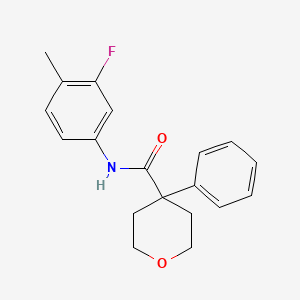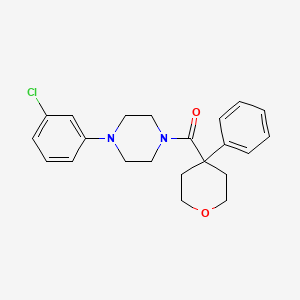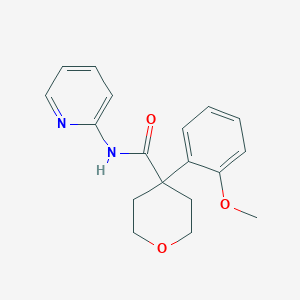
N-(2H-1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)oxane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2H-1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)oxane-4-carboxamide, commonly referred to as N-BOMe, is a novel synthetic compound that has been studied for its potential applications in scientific research. It is an aromatic heterocycle with a benzodioxole ring and an oxane-4-carboxamide group. N-BOMe has been extensively studied in the laboratory due to its unique properties, which have enabled its use in a variety of research applications.
Mécanisme D'action
N-BOMe acts as an inhibitor of the enzyme cytochrome P450, which is responsible for the metabolism of drugs in the body. It binds to the active site of the enzyme and prevents it from metabolizing drugs, thus increasing the amount of drug that is available for absorption by the body. It also binds to MAO and prevents it from metabolizing drugs, thus increasing the amount of drug that is available for absorption by the body.
Biochemical and Physiological Effects
N-BOMe has been studied for its potential to increase the bioavailability of drugs in the body. Studies have shown that it can increase the absorption of drugs into the bloodstream, thus increasing their effectiveness. It can also increase the half-life of drugs, allowing them to remain active in the body for longer periods of time. In addition, N-BOMe has been studied for its potential to reduce the side effects of certain drugs, such as nausea and vomiting.
Avantages Et Limitations Des Expériences En Laboratoire
N-BOMe has several advantages for use in laboratory experiments, such as its low cost and ease of synthesis. It is also relatively non-toxic and has a low potential for side effects. However, it has some limitations, such as its relatively short half-life and its potential to interfere with the metabolism of certain drugs.
Orientations Futures
N-BOMe is an emerging research compound with many potential applications in the field of drug research and development. Future research may focus on its potential to increase the bioavailability of drugs, its potential to reduce the side effects of certain drugs, and its potential to be used in drug delivery systems. Additionally, future research may focus on its potential to be used in the treatment of various diseases, such as cancer, as well as its potential to be used in the development of novel drug delivery systems.
Méthodes De Synthèse
N-BOMe is synthesized through a three-step process, beginning with the reaction of 3,4-methylenedioxyphenol with 4-methoxybenzaldehyde. The mixture is then reacted with piperidine and then with formic acid and acetic anhydride. The resulting product is then purified and analyzed to confirm its identity and purity.
Applications De Recherche Scientifique
N-BOMe has been used in various scientific research applications, including in the fields of pharmacology, biochemistry, and molecular biology. It has been used as a substrate for the enzyme monoamine oxidase (MAO) and as an inhibitor of the enzyme cytochrome P450. It has also been used to study the effects of drug metabolism on the human body, and has been used in a variety of studies related to drug design and drug development.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-23-16-5-2-14(3-6-16)20(8-10-24-11-9-20)19(22)21-15-4-7-17-18(12-15)26-13-25-17/h2-7,12H,8-11,13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDIHSFDDZZOJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B6562714.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-4-yl)methyl]propanamide](/img/structure/B6562726.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[2-(4-fluorophenyl)ethyl]propanamide](/img/structure/B6562730.png)
![N-cycloheptyl-3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide](/img/structure/B6562735.png)
![1-cyclohexyl-3-{4-[3-oxo-3-(piperidin-1-yl)propyl]-1,3-thiazol-2-yl}urea](/img/structure/B6562742.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B6562750.png)
![N-[(4-fluorophenyl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B6562758.png)




![1-(4-methoxyphenyl)-4-[4-(4-methoxyphenyl)oxane-4-carbonyl]piperazine](/img/structure/B6562797.png)
![1-(2-methoxyphenyl)-4-[4-(4-methoxyphenyl)oxane-4-carbonyl]piperazine](/img/structure/B6562801.png)
